2-(Benzylthio)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one
Description
2-(Benzylthio)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one is a heterocyclic compound featuring a four-membered azetidine ring substituted with a pyrazine-2-ylamino group and a benzylthio-functionalized ethanone moiety. The azetidine core introduces conformational constraints due to its puckered geometry, which can influence binding affinity in biological systems .
Properties
IUPAC Name |
2-benzylsulfanyl-1-[3-(pyrazin-2-ylamino)azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c21-16(12-22-11-13-4-2-1-3-5-13)20-9-14(10-20)19-15-8-17-6-7-18-15/h1-8,14H,9-12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGFUFLNVYQUSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CSCC2=CC=CC=C2)NC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the azetidin-1-yl ethan-1-one core, followed by the introduction of the benzylthio and pyrazinylamino groups through nucleophilic substitution and amination reactions, respectively. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, scalability, and environmental considerations. This could include the use of continuous flow reactors, automated synthesis systems, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylthio)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazinylamino group can be reduced to form corresponding amines.
Substitution: The azetidinyl moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylthio group can yield sulfoxides or sulfones, while reduction of the pyrazinylamino group can produce primary or secondary amines.
Scientific Research Applications
2-(Benzylthio)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Benzylthio)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The benzylthio group can interact with thiol-containing enzymes, while the pyrazinylamino group can bind to nucleic acids or proteins. These interactions can modulate biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Motifs and Substituent Effects
The compound’s azetidine ring distinguishes it from five- or six-membered heterocycles (e.g., oxadiazoles, benzothiazines). Smaller rings like azetidine exhibit distinct puckering dynamics, quantified using Cremer-Pople parameters .
Table 1: Structural Comparison of Heterocyclic Derivatives
Biological Activity
The compound 2-(Benzylthio)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . The structural composition includes a benzylthio group, an azetidine ring, and a pyrazinylamino moiety, which contribute to its biological properties.
Synthesis
The synthesis of 2-(Benzylthio)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:
- Formation of the azetidine ring through cyclization reactions.
- Introduction of the benzylthio group via nucleophilic substitution.
- Coupling with the pyrazinylamino moiety to yield the final product.
Antimicrobial Activity
Several studies have reported on the antimicrobial efficacy of compounds similar to 2-(Benzylthio)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one. For instance, derivatives with similar structures demonstrated potent activity against various microbial strains, including Staphylococcus aureus and Candida albicans . The structure-activity relationship (SAR) suggests that modifications in the benzylthio or pyrazinyl groups can significantly influence antimicrobial potency.
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 5 µg/mL |
| Compound B | Candida albicans | 3 µg/mL |
Anticancer Activity
In vitro studies have evaluated the cytotoxic effects of 2-(Benzylthio)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The results indicate significant cytotoxicity with IC50 values ranging from 0.5 to 5 µM, depending on the specific cell line tested .
Case Study: Cytotoxicity Evaluation
A recent study assessed the compound's effects on HeLa cells, revealing that it induced apoptosis at concentrations as low as 0.37 µM. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating cell cycle arrest and subsequent apoptosis .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 4.5 | Apoptosis induction |
| HepG2 | 3.0 | Cell cycle arrest |
| A549 | 5.0 | Apoptosis induction |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the functional groups attached to the azetidine ring can enhance biological activity. For example, increasing electron-donating properties in substituents has been correlated with improved efficacy against microbial strains and cancer cells.
Q & A
Basic Research Questions
Q. What are the key steps and reaction conditions for synthesizing 2-(Benzylthio)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one?
- The synthesis involves multi-step reactions, including nucleophilic substitution and coupling reactions. Critical steps include:
- Formation of the azetidine-pyrazine core via amine coupling under controlled pH and temperature .
- Introduction of the benzylthio group via thioetherification, requiring inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Purification via column chromatography or crystallization to isolate the product with ≥95% purity .
- Methodological Tip : Monitor reaction progress using TLC or HPLC to optimize intermediate yields.
Q. How can structural characterization be performed to confirm the compound’s identity?
- Spectroscopic Techniques :
- NMR (¹H, ¹³C, 2D-COSY) to verify connectivity of the azetidine, pyrazine, and benzylthio moieties .
- FT-IR to confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S–C stretch at ~650 cm⁻¹) .
- Mass Spectrometry (HRMS) for molecular weight validation .
- Crystallography : Single-crystal X-ray diffraction (if crystallizable) provides unambiguous bond-length and angle data .
Q. What initial biological assays are recommended for evaluating this compound’s activity?
- In vitro Screening :
- Enzyme Inhibition Assays : Target kinases or proteases due to the pyrazine-azetidine scaffold’s affinity for ATP-binding pockets .
- Antimicrobial Testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess safety margins .
Advanced Research Questions
Q. How can low yield during the coupling of the pyrazine-azetidine intermediate be addressed?
- Root Causes :
- Competing side reactions (e.g., ring-opening of azetidine under acidic conditions) .
- Incomplete activation of coupling reagents (e.g., EDC/HOBt) .
- Optimization Strategies :
- Use a molar excess of the pyrazine-amine (1.2–1.5 eq) and monitor pH (6.5–7.5) to stabilize intermediates .
- Replace EDC with DCC for improved coupling efficiency in non-polar solvents (e.g., DCM) .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Modification Approaches :
- Azetidine Ring : Substitute with pyrrolidine or piperidine to assess conformational flexibility .
- Benzylthio Group : Replace with alkylthio or arylthio groups to study steric/electronic effects .
- Biological Testing : Compare IC₅₀ values across analogs in target-specific assays (e.g., kinase inhibition) .
- Table : Example SAR Data for Analogues
| Modification | IC₅₀ (Kinase X, nM) | Solubility (µg/mL) |
|---|---|---|
| Parent Compound | 12.5 | 8.2 |
| Azetidine → Pyrrolidine | 45.3 | 15.6 |
| Benzylthio → Methylthio | 28.7 | 22.1 |
Q. How can contradictory cytotoxicity data between bacterial and mammalian cells be resolved?
- Hypothesis Testing :
- Membrane Permeability : Perform logP measurements (e.g., shake-flask method) to assess compound uptake differences .
- Metabolic Stability : Incubate with liver microsomes to evaluate detoxification pathways .
- Advanced Assays :
- Reactive Oxygen Species (ROS) Detection : Use DCFH-DA probes to determine if cytotoxicity is oxidative stress-mediated .
Q. What computational methods are suitable for predicting target interactions?
- Molecular Docking :
- Use AutoDock Vina to model binding poses in kinase active sites (e.g., PDB: 1ATP) .
- Validate with MD simulations (GROMACS) to assess binding stability over 100 ns trajectories .
- Pharmacophore Modeling : Identify critical interaction points (e.g., H-bond donors from pyrazine NH) .
Methodological Notes
- Synthesis Contradictions : and highlight temperature sensitivity; maintain strict control (<5°C during exothermic steps) to prevent byproducts .
- Biological Activity : and suggest dual antimicrobial/kinase inhibition; prioritize target deconvolution via CRISPR-Cas9 knockout screens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
